molecular formula C31H27N3O8 B14094204 2',3',5'-Tri-O-benzoyl-2'-C-methyl-D-cytidine

2',3',5'-Tri-O-benzoyl-2'-C-methyl-D-cytidine

Cat. No.: B14094204
M. Wt: 569.6 g/mol
InChI Key: IRAMWHWZWCXMKB-IVEIMHPJSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine is a synthetic nucleoside derivative. It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions and a methyl group at the 2’ position of the cytidine molecule. This compound is primarily used in organic synthesis and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groups. This is achieved using benzoyl chloride in the presence of a base such as pyridine. The methylation at the 2’ position is carried out using methyl iodide or a similar methylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further synthetic applications .

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl groups protect the molecule during synthesis, and their removal reveals the active nucleoside, which can then interact with various molecular targets and pathways .

Properties

Molecular Formula

C31H27N3O8

Molecular Weight

569.6 g/mol

IUPAC Name

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25?,29-,31?/m1/s1

InChI Key

IRAMWHWZWCXMKB-IVEIMHPJSA-N

Isomeric SMILES

CC1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=CC(=NC4=O)N)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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